

# (2-Methylpiperidin-1-yl)acetic acid chemical structure and properties

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## Compound of Interest

Compound Name: (2-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1306553

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## An In-depth Technical Guide to (2-Methylpiperidin-1-yl)acetic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for **(2-Methylpiperidin-1-yl)acetic acid**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and Identifiers

**(2-Methylpiperidin-1-yl)acetic acid** is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 2-position and an acetic acid group attached to the nitrogen atom.

Chemical Structure:

Key Identifiers:[\[1\]](#)

- IUPAC Name: 2-(2-methylpiperidin-1-yl)acetic acid
- Molecular Formula: C<sub>8</sub>H<sub>15</sub>NO<sub>2</sub>
- CAS Number: 856437-61-1

- PubChem CID: 3157942
- SMILES: CC1CCCCN1CC(=O)O
- InChIKey: IZYFKLAMVLELBP-UHFFFAOYSA-N

## Physicochemical Properties

The following table summarizes the computed physicochemical properties of **(2-Methylpiperidin-1-yl)acetic acid**, primarily sourced from the PubChem database.<sup>[1]</sup> It is important to note that these are computationally derived values and may differ from experimentally determined properties.

Property	Value	Source
Molecular Weight	157.21 g/mol	PubChem
XLogP3	-1.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	157.110278721 Da	PubChem
Monoisotopic Mass	157.110278721 Da	PubChem
Topological Polar Surface Area	40.5 Å <sup>2</sup>	PubChem
Heavy Atom Count	11	PubChem
Complexity	147	PubChem

## Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of **(2-Methylpiperidin-1-yl)acetic acid** is not readily available in peer-reviewed literature, a plausible and commonly

employed synthetic route involves the N-alkylation of 2-methylpiperidine with a haloacetic acid derivative, followed by hydrolysis. A general two-step procedure is proposed below.

## Experimental Protocol (Hypothetical)

### Step 1: Synthesis of Ethyl (2-Methylpiperidin-1-yl)acetate

- To a solution of 2-methylpiperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5 eq.).
- Stir the mixture at room temperature for 15-30 minutes.
- Slowly add ethyl bromoacetate (1.1 eq.) to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl (2-methylpiperidin-1-yl)acetate.

### Step 2: Hydrolysis to **(2-Methylpiperidin-1-yl)acetic acid**

- Dissolve the ethyl (2-methylpiperidin-1-yl)acetate (1.0 eq.) in a mixture of ethanol and water.
- Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq.).
- Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

- Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid, such as hydrochloric acid. This may result in the precipitation of the product if it is a solid.
- If a precipitate forms, collect it by filtration, wash with cold water, and dry. If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(2-Methylpiperidin-1-yl)acetic acid**. The hydrochloride salt can also be prepared.<sup>[2]</sup>

## Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be used to elucidate the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

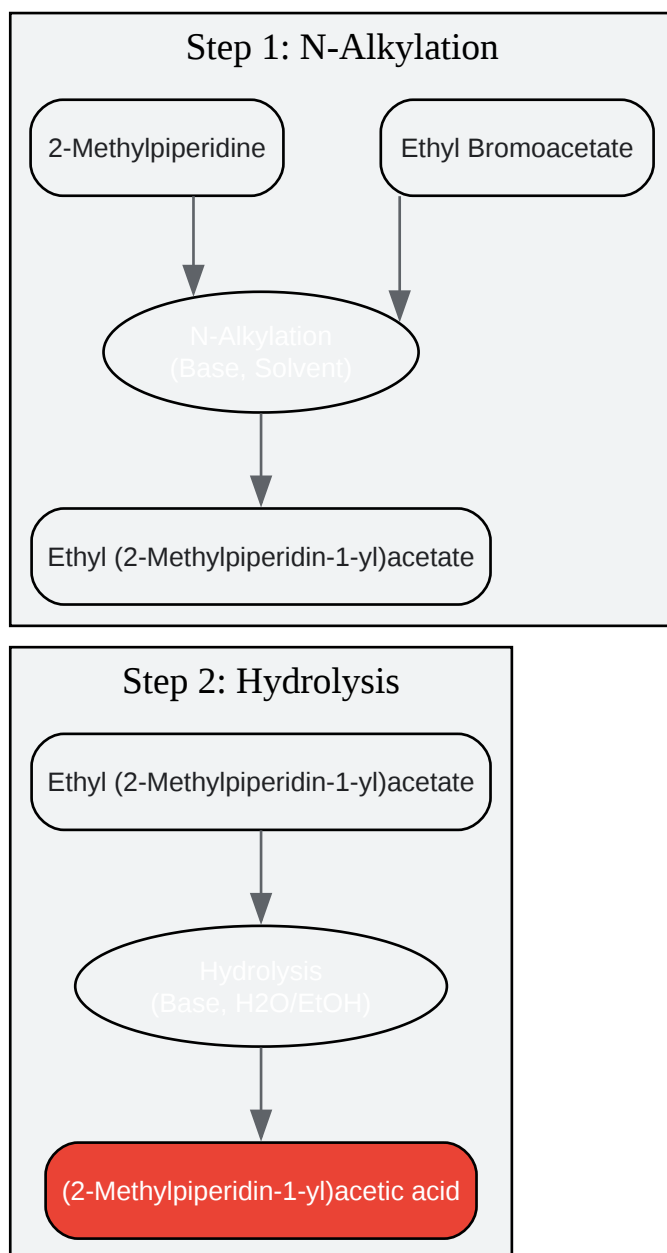
## Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities of **(2-Methylpiperidin-1-yl)acetic acid**. While the piperidine scaffold is a common motif in many biologically active compounds, the activity of this particular molecule has not been reported in the scientific literature. Therefore, no signaling pathways or specific biological targets can be described at this time. Further research and screening would be necessary to determine its pharmacological profile.

## Visualizations

## Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **(2-Methylpiperidin-1-yl)acetic acid**.

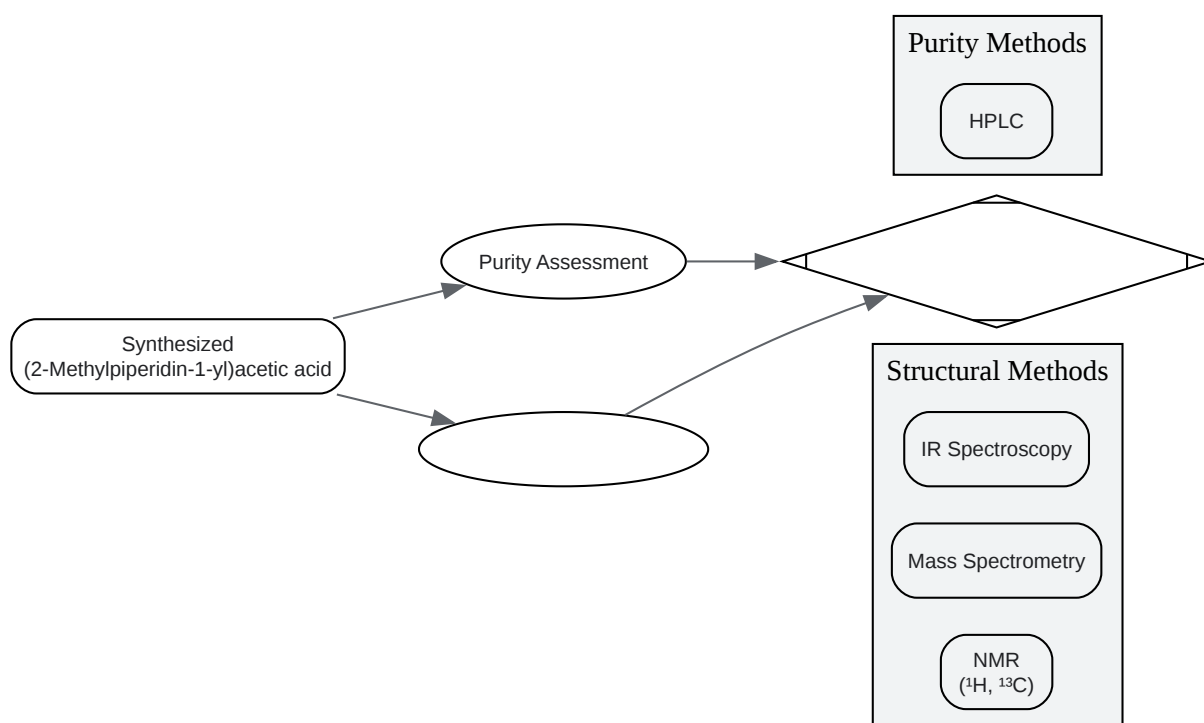


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Caption: Proposed synthesis of **(2-Methylpiperidin-1-yl)acetic acid**.

## Logical Relationship of Characterization

This diagram shows the logical flow of characterizing the final synthesized compound.



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Caption: Logical workflow for compound characterization.

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## References

- 1. (2-Methylpiperidin-1-yl)acetic acid | C<sub>8</sub>H<sub>15</sub>NO<sub>2</sub> | CID 3157942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
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